molecular formula C9H7FO3 B2609816 3-(4-Fluorophenyl)-2-oxopropanoic acid CAS No. 7761-30-0

3-(4-Fluorophenyl)-2-oxopropanoic acid

Cat. No.: B2609816
CAS No.: 7761-30-0
M. Wt: 182.15
InChI Key: UTTDJAPJOSBBIO-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)-2-oxopropanoic acid” is a chemical compound with the molecular formula C9H7FO2 . It is a member of the class of compounds known as phenylpropanoic acids .


Synthesis Analysis

The synthesis of “this compound” has been reported in several studies . For example, it has been used in the synthesis of 2-oxopiperazine guanidine analog .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The molecular weight of the compound is 168.165 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been reported in several studies . For example, its density is 1.2±0.1 g/cm3, boiling point is 278.9±15.0 °C at 760 mmHg, and its vapor pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Bioanalytical Method Development

A novel molecule related to 3-(4-Fluorophenyl)-2-oxopropanoic acid, with acetylcholinesterase inhibition properties, was studied by Nemani et al. (2018). They developed a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of this molecule, following the USFDA bioanalytical method validation guidelines. This method was used to determine the stability of the molecule in human plasma and to identify metabolites in liver microsomes (Nemani, Shard, & Sengupta, 2018).

Enantioselective Reduction Studies

Salvi and Chattopadhyay (2006) investigated the enantioselective reduction of Ethyl 3-aryl-3-oxopropanoates, including derivatives of this compound. They used the fungus Rhizopus arrhizus for this process, obtaining (S)-alcohols with high selectivity (Salvi & Chattopadhyay, 2006).

Insecticidal Activities

Shi et al. (2000) synthesized 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles and evaluated their insecticidal activities. They explored the efficacy of these compounds against armyworms, suggesting potential agricultural applications (Shi, Qian, Song, Zhang, & Li, 2000).

Chemical Synthesis and Applications

Kobayashi et al. (2008) conducted studies on 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, efficiently reacting them with terminal alkynes to produce acetic acid derivatives. This research highlights the potential of these compounds in various synthetic applications (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).

Pharmaceutical Intermediate Synthesis

Fan (1990) focused on 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, demonstrating a method for removing undesired isomers via sulfonation. This process is crucial in the synthesis of pharmaceuticals (Fan, 1990).

Properties

IUPAC Name

3-(4-fluorophenyl)-2-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTDJAPJOSBBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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